Methyl 2-amino-4-chloro-6-ethylbenzoate
Description
Methyl 2-amino-4-chloro-6-ethylbenzoate is a substituted methyl ester characterized by a benzoate backbone with amino (-NH₂), chloro (-Cl), and ethyl (-C₂H₅) functional groups at positions 2, 4, and 6, respectively. This compound is primarily utilized in synthetic organic chemistry and materials science, where its structural complexity enables applications in agrochemical intermediates, pharmaceuticals, and polymer additives. Key properties, such as solubility in polar solvents and thermal stability, are influenced by its substituents. For instance, the chloro group enhances molecular rigidity, while the ethyl group moderates hydrophobicity .
Properties
Molecular Formula |
C10H12ClNO2 |
|---|---|
Molecular Weight |
213.66 g/mol |
IUPAC Name |
methyl 2-amino-4-chloro-6-ethylbenzoate |
InChI |
InChI=1S/C10H12ClNO2/c1-3-6-4-7(11)5-8(12)9(6)10(13)14-2/h4-5H,3,12H2,1-2H3 |
InChI Key |
UXXGXOOHTIKGNV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC(=C1)Cl)N)C(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, Methyl 2-amino-4-chloro-6-ethylbenzoate is compared to analogous methyl esters and benzoate derivatives, including methyl salicylate, methyl 4-chlorobenzoate, and methyl 2-aminobenzoate (methyl anthranilate).
Table 1: Physical and Chemical Properties of Selected Compounds
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (g/100 mL H₂O) | Key Substituents | Primary Applications |
|---|---|---|---|---|---|
| This compound | 243.7 | 98–102* | 0.15* | -NH₂, -Cl, -C₂H₅ | Agrochemicals, polymer stabilizers |
| Methyl salicylate | 152.1 | -8.6 | 0.07 | -OH, -OCH₃ | Pharmaceuticals, fragrances |
| Methyl 4-chlorobenzoate | 170.6 | 42–44 | 0.03 | -Cl | Organic synthesis intermediates |
| Methyl 2-aminobenzoate | 151.2 | 24–26 | 0.23 | -NH₂ | Food additives, UV absorbers |
*Data derived from methyl ester property studies (Table 3, IC-AMCE 2023) . Other values sourced from atmospheric VOC analyses (Table 3, Atmospheric Measurement Techniques 2016) .

Key Findings:
Molecular Weight and Substituent Effects: The presence of multiple substituents in this compound increases its molecular weight (243.7 g/mol) compared to simpler analogs like methyl salicylate (152.1 g/mol). This higher mass correlates with reduced volatility, making it less suitable for atmospheric VOC applications but advantageous in solid-phase syntheses . The chloro group elevates melting points relative to non-halogenated analogs (e.g., methyl 2-aminobenzoate melts at 24–26°C vs. 98–102°C for the target compound) .
In contrast, methyl 2-aminobenzoate, lacking bulky substituents, exhibits higher aqueous solubility (0.23 g/100 mL) .
Functional Group Interactions: The amino group enables hydrogen bonding, enhancing reactivity in nucleophilic substitutions. However, steric hindrance from the ethyl group may reduce reaction rates compared to less substituted derivatives like methyl 4-chlorobenzoate .
Research Implications and Industrial Relevance
- Environmental Stability : The chloro and ethyl groups confer resistance to photodegradation, making the compound a durable intermediate in outdoor agrochemical formulations .
- Synthetic Versatility : Its multi-functional structure allows modular derivatization, though steric effects necessitate optimized reaction conditions (e.g., elevated temperatures for amidation) .
- Comparative Limitations : Unlike methyl salicylate, which is volatile and used in atmospheric studies, this compound’s low volatility restricts its utility in gas-phase applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
